Cas no 930-53-0 (1H-imidazol-2-amine, 4,5-dihydro-n-methyl-)

1H-imidazol-2-amine, 4,5-dihydro-n-methyl- 化学的及び物理的性質
名前と識別子
-
- 1H-imidazol-2-amine, 4,5-dihydro-n-methyl-
- AKOS006238388
- N-methyl-4,5-dihydro-1H-imidazol-2-amine
- 897-741-2
- DB-337267
- Z3072981652
- N-methylimidazolidin-2-imine
- 2-methylamino-2-imidazoline
- MFCD18827545
- AT25111
- EN300-6744063
- 930-53-0
-
- インチ: InChI=1S/C4H9N3/c1-5-4-6-2-3-7-4/h2-3H2,1H3,(H2,5,6,7)
- InChIKey: RBFIHIRGOXGJIG-UHFFFAOYSA-N
計算された属性
- 精确分子量: 99.079647300Da
- 同位素质量: 99.079647300Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 1
- 重原子数量: 7
- 回転可能化学結合数: 0
- 複雑さ: 78.9
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.4Ų
- XLogP3: -0.7
1H-imidazol-2-amine, 4,5-dihydro-n-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6744063-5.0g |
N-methyl-4,5-dihydro-1H-imidazol-2-amine |
930-53-0 | 95% | 5.0g |
$1448.0 | 2023-07-10 | |
Enamine | EN300-6744063-2.5g |
N-methyl-4,5-dihydro-1H-imidazol-2-amine |
930-53-0 | 95% | 2.5g |
$978.0 | 2023-07-10 | |
Aaron | AR023PGO-1g |
N-METHYL-4,5-DIHYDRO-1H-IMIDAZOL-2-AMINE |
930-53-0 | 95% | 1g |
$712.00 | 2025-02-14 | |
Aaron | AR023PGO-500mg |
N-METHYL-4,5-DIHYDRO-1H-IMIDAZOL-2-AMINE |
930-53-0 | 95% | 500mg |
$540.00 | 2025-02-14 | |
Aaron | AR023PGO-2.5g |
N-METHYL-4,5-DIHYDRO-1H-IMIDAZOL-2-AMINE |
930-53-0 | 95% | 2.5g |
$1370.00 | 2025-02-14 | |
Aaron | AR023PGO-10g |
N-METHYL-4,5-DIHYDRO-1H-IMIDAZOL-2-AMINE |
930-53-0 | 95% | 10g |
$2976.00 | 2024-07-18 | |
abcr | AB588812-1g |
N-Methyl-4,5-dihydro-1H-imidazol-2-amine; . |
930-53-0 | 1g |
€891.60 | 2024-07-20 | ||
abcr | AB588812-100mg |
N-Methyl-4,5-dihydro-1H-imidazol-2-amine; . |
930-53-0 | 100mg |
€265.40 | 2024-07-20 | ||
Enamine | EN300-6744063-1.0g |
N-methyl-4,5-dihydro-1H-imidazol-2-amine |
930-53-0 | 95% | 1.0g |
$499.0 | 2023-07-10 | |
Enamine | EN300-6744063-10.0g |
N-methyl-4,5-dihydro-1H-imidazol-2-amine |
930-53-0 | 95% | 10.0g |
$2146.0 | 2023-07-10 |
1H-imidazol-2-amine, 4,5-dihydro-n-methyl- 関連文献
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
1H-imidazol-2-amine, 4,5-dihydro-n-methyl-に関する追加情報
1H-imidazol-2-amine, 4,5-dihydro-N-methyl- (CAS No. 930-53-0): A Comprehensive Overview
1H-imidazol-2-amine, 4,5-dihydro-N-methyl- (CAS No. 930-53-0) is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 4,5-dihydro-N-methylimidazol-2-amine, is a derivative of imidazole and has been extensively studied for its unique properties and potential applications in various scientific and industrial domains.
The molecular structure of 1H-imidazol-2-amine, 4,5-dihydro-N-methyl- consists of a five-membered imidazole ring with an additional nitrogen atom and a methyl group attached to the 2-position. The presence of the dihydro form indicates that the ring is partially saturated, which contributes to its chemical stability and reactivity. This compound is of particular interest due to its ability to form stable complexes with metal ions and its potential as a building block in the synthesis of more complex molecules.
In recent years, 1H-imidazol-2-amine, 4,5-dihydro-N-methyl- has been the subject of numerous studies aimed at understanding its biological activities and potential therapeutic applications. One notable area of research is its role as a ligand in metalloenzymes and metalloproteins. These studies have shown that the compound can coordinate with various metal ions, such as zinc and copper, which are essential for the function of many enzymes and proteins involved in cellular processes.
Furthermore, 1H-imidazol-2-amine, 4,5-dihydro-N-methyl- has been investigated for its potential as a precursor in the synthesis of pharmaceutical compounds. Its ability to form stable complexes with metal ions makes it a valuable intermediate in the development of metal-based drugs. For instance, recent research has explored the use of 1H-imidazol-2-amine, 4,5-dihydro-N-methyl- in the synthesis of metalloporphyrins and metallofullerenes, which have shown promise in cancer therapy and other medical applications.
The chemical properties of 1H-imidazol-2-amine, 4,5-dihydro-N-methyl- also make it an attractive candidate for use in analytical chemistry. Its ability to form stable complexes with metal ions allows it to be used as a chelating agent in various analytical techniques, such as atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS). These techniques are widely used for the detection and quantification of trace metals in environmental samples and biological tissues.
In addition to its applications in analytical chemistry, 1H-imidazol-2-amine, 4,5-dihydro-N-methyl- has been studied for its potential as a ligand in catalytic reactions. The compound's ability to coordinate with transition metals makes it a useful ligand in homogeneous catalysis. Recent studies have demonstrated that 1H-imidazol-2-amine, 4,5-dihydro-N-methyl- can enhance the catalytic activity and selectivity of various transition-metal catalysts used in organic synthesis. This has significant implications for the development of more efficient and environmentally friendly catalytic processes.
The biological activities of 1H-imidazol-2-amine, 4,5-dihydro-N-methyl- have also been explored in depth. Research has shown that this compound can exhibit antimicrobial properties against certain bacteria and fungi. The mechanism behind these antimicrobial effects is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes involved in microbial metabolism. These findings have led to interest in developing 1H-imidazol-2-amine, 4,5-dihydro-N-methyl- as a potential lead compound for new antimicrobial agents.
Moreover, 1H-imidazol-2-amine, 4,5-dihydro-N-methyl- has been investigated for its potential neuroprotective effects. Studies have suggested that this compound may have antioxidant properties that can protect neurons from oxidative stress-induced damage. This is particularly relevant given the increasing prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of 1H-imidazol-2-amine, 4,5-dihydro-N-methyl- to mitigate oxidative stress could make it a valuable therapeutic agent in the treatment of these conditions.
In conclusion, 1H-imidazol-2-amine, 4,5-dihydro-N-methyl- (CAS No. 930-53-0) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique chemical properties make it an important building block in the synthesis of complex molecules and a valuable ligand in catalytic reactions. Additionally, its biological activities suggest potential therapeutic applications in areas such as antimicrobial agents and neuroprotective drugs. As research continues to uncover new insights into this compound's properties and applications, it is likely to play an increasingly important role in scientific advancements across multiple disciplines.
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